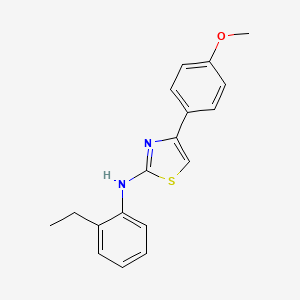

![molecular formula C26H24N4O2 B5569664 2-ethoxy-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5569664.png)

2-ethoxy-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "2-ethoxy-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide" often involves the reaction of pyrazolones with benzoyl hydrazide in refluxing ethanol. Such processes have been detailed in studies where compounds were characterized by NMR spectroscopy and single-crystal X-ray structure study, revealing a nonplanar molecule with intermolecular hydrogen bonding forming a seven-membered ring system (Asegbeloyin et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as NMR spectroscopy and X-ray diffraction analysis. These analyses often reveal intricate details about the molecular conformation, including nonplanar structures and intermolecular hydrogen bonding, which play a crucial role in the compound's reactivity and biological activity (Asegbeloyin et al., 2014).

Chemical Reactions and Properties

Compounds of this nature typically undergo various chemical reactions, forming complexes with metals such as Co(II), Ni(II), and Cu(II). These complexes are characterized by elemental analysis, molar conductance, magnetic measurements, and infrared and electronic spectral studies, indicating their potential in various applications, including antimicrobial and anticancer activities (Asegbeloyin et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, including their solubility in various solvents, melting points, and crystal structure, are crucial for understanding their behavior in biological systems and potential applications in drug design and development. Studies have shown that the crystal structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions, which can influence the compound's solubility and stability (Quah et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming complexes with metals, and biological activities, are integral to understanding the compound's utility. The ability to form complexes with metals such as Co(II), Ni(II), and Cu(II) suggests a wide range of chemical behaviors and potential applications in catalysis, pharmaceuticals, and materials science (Asegbeloyin et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound and its derivatives have been extensively studied for their synthesis, characterization, and potential applications in various fields. For instance, Asegbeloyin et al. (2014) synthesized a closely related compound, N ′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide, and its metal complexes. These compounds were characterized by NMR spectroscopy, X-ray diffraction, and showed in vitro cytotoxic activity against human promyelocytic leukemia cells and antimicrobial activity against some bacteria and yeasts (Asegbeloyin et al., 2014).

Anticancer and Antimicrobial Evaluation

Kumar et al. (2021) synthesized a series of new N'-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-(substituted benzo hydrazones, evaluating their anticancer activity against A549 adenocarcinomic human alveolar basal epithelial and MCF-7 human breast adenocarcinoma cell lines. The compounds showed potent anticancer activity, with compound 7b emerging as a potent anticancer agent (Kumar et al., 2021).

Antiviral Activity

Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and their fused heterocycles showing remarkable antiavian influenza virus activity. Among the synthesized compounds, several exhibited significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).

Tubulin Polymerization Inhibition

Minegishi et al. (2015) identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a tubulin polymerization inhibitor, highlighting its antiproliferative activity toward human cancer cells without affecting any antimicrobial and antimalarial activities at 100 nM (Minegishi et al., 2015).

Propiedades

IUPAC Name |

2-ethoxy-N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2/c1-3-32-24-12-8-7-11-23(24)26(31)28-27-17-21-18-30(22-9-5-4-6-10-22)29-25(21)20-15-13-19(2)14-16-20/h4-18H,3H2,1-2H3,(H,28,31)/b27-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPVXSOHHFZGIG-WPWMEQJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1C(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

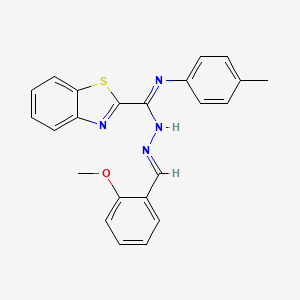

![methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5569596.png)

![2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5569603.png)

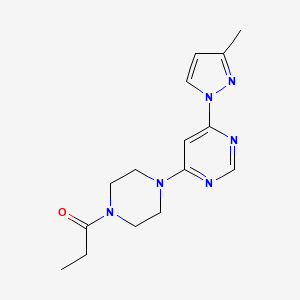

![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5569637.png)

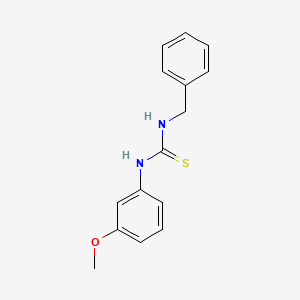

![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5569642.png)

![1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5569648.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569650.png)

![1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone](/img/structure/B5569663.png)

![3-ethyl-8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569684.png)

![5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5569693.png)

![2-{1-[2-(trifluoromethoxy)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5569701.png)